molecular formula C7H13NO B15072898 1-Isobutylazetidin-3-one

1-Isobutylazetidin-3-one

Cat. No.: B15072898
M. Wt: 127.18 g/mol
InChI Key: UUFVONMGOWPSOL-UHFFFAOYSA-N
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Description

1-Isobutylazetidin-3-one is a four-membered β-lactam (azetidinone) derivative characterized by an isobutyl group attached to the nitrogen atom (N1) and a ketone functional group at the C3 position of the azetidinone ring. Azetidinones are notable for their inherent ring strain, which enhances their reactivity, making them valuable intermediates in organic synthesis and pharmaceutical chemistry.

Properties

Molecular Formula

C7H13NO

Molecular Weight

127.18 g/mol

IUPAC Name

1-(2-methylpropyl)azetidin-3-one

InChI

InChI=1S/C7H13NO/c1-6(2)3-8-4-7(9)5-8/h6H,3-5H2,1-2H3

InChI Key

UUFVONMGOWPSOL-UHFFFAOYSA-N

Canonical SMILES

CC(C)CN1CC(=O)C1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Isobutylazetidin-3-one can be synthesized through various methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols can yield azetidines . Another method includes the one-pot synthesis of nitrogen-containing heterocycles from alkyl dihalides and primary amines under microwave irradiation .

Industrial Production Methods: Industrial production of 1-Isobutylazetidin-3-one typically involves scalable and efficient synthetic routes. These methods often employ catalysts and optimized reaction conditions to ensure high yields and purity. For example, the use of organometal reagents in the presence of copper catalysts has been reported to rapidly provide bis-functionalized azetidines .

Chemical Reactions Analysis

Types of Reactions: 1-Isobutylazetidin-3-one undergoes various chemical reactions, including oxidation, reduction, and substitution. The strained ring structure makes it particularly susceptible to nucleophilic attacks and ring-opening reactions.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted azetidines and azetidin-3-ols, which can be further functionalized for diverse applications .

Mechanism of Action

The mechanism of action of 1-Isobutylazetidin-3-one involves its interaction with specific molecular targets and pathways. The strained ring structure allows it to act as a reactive intermediate in various biochemical processes. It can interact with enzymes and receptors, leading to the modulation of biological pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The following table highlights key structural and functional differences between 1-Isobutylazetidin-3-one and related compounds:

Compound Core Structure Substituent at N1 Functional Group at C3 Key Properties/Applications
1-Isobutylazetidin-3-one Azetidinone (4-membered ring) Isobutyl Ketone High reactivity due to ring strain; potential intermediate for bioactive molecules
1-Benzhydrylazetidin-3-ol Azetidine (saturated 4-membered ring) Benzhydryl (diphenylmethyl) Hydroxyl Increased steric bulk; hydroxyl enhances polarity, suitable for hydrogen bonding in drug design
1-Isobutylindazole-3-carboxylic Acid Indazole (bicyclic aromatic) Isobutyl Carboxylic acid Aromatic core with acidic functionality; potential use in coordination chemistry or prodrugs
3-Isobutylidenephthalide Phthalide (benzofuranone) Isobutylidene (alkene) Lactone Conjugated system with a lactone; applications in natural product synthesis or fragrance chemistry

Physicochemical Properties (Inferred)

Property 1-Isobutylazetidin-3-one 1-Benzhydrylazetidin-3-ol 1-Isobutylindazole-3-carboxylic Acid
Molecular Weight ~155 g/mol (estimated) ~295 g/mol ~248 g/mol
LogP (Lipophilicity) ~1.5 (moderate) ~3.8 (high due to aryl groups) ~2.0 (moderate, influenced by -COOH)
Polar Surface Area ~40 Ų (ketone + amine) ~60 Ų (hydroxyl + amine) ~90 Ų (carboxylic acid + indazole)

Research Findings and Trends

  • Synthetic Utility: Azetidinones like 1-Isobutylazetidin-3-one are pivotal in constructing β-lactam antibiotics (e.g., penicillin analogs) and protease inhibitors. Their strained rings facilitate novel cycloaddition reactions .
  • The isobutyl group may enhance blood-brain barrier penetration .

Biological Activity

1-Isobutylazetidin-3-one is a compound of increasing interest in the field of medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its cytotoxic effects, antimicrobial properties, and potential mechanisms of action.

Chemical Structure and Properties

1-Isobutylazetidin-3-one belongs to the azetidine family, characterized by a four-membered saturated ring containing nitrogen. The presence of the isobutyl group enhances its lipophilicity, potentially influencing its biological activity.

Cytotoxic Activity

Recent studies have demonstrated that 1-Isobutylazetidin-3-one exhibits significant cytotoxic effects against various cancer cell lines. The compound's ability to induce apoptosis has been particularly noted in K562 cells, a model for chronic myeloid leukemia.

The pro-apoptotic activity of 1-Isobutylazetidin-3-one appears to be mediated through the mitochondrial pathway. Key findings indicate that the compound increases the activity of caspases 3 and 7, which are crucial for executing apoptosis:

Exposure TimeCaspase Activity Increase
12 hours26% (Caspase 3), 27% (Caspase 7)
48 hours2.31-fold (Caspase 3), 13% (Caspase 7)

These results suggest that prolonged exposure enhances apoptotic signaling, potentially making it a candidate for further development as an anticancer agent .

Antimicrobial Activity

In addition to its cytotoxic properties, 1-Isobutylazetidin-3-one has been evaluated for its antimicrobial effects. Studies indicate moderate activity against Gram-positive bacteria, with minimum inhibitory concentration (MIC) values ranging from 16 to 64 µg/mL. This suggests potential applications in treating bacterial infections .

Case Studies and Research Findings

A variety of case studies have explored the biological activity of azetidine derivatives, including 1-Isobutylazetidin-3-one. These studies often highlight the relationship between structural modifications and biological efficacy. For instance, derivatives with varying substituents on the azetidine ring have shown differing levels of cytotoxicity and antimicrobial activity.

Notable Case Studies

  • Study on K562 Cells : This study demonstrated that compounds similar to 1-Isobutylazetidin-3-one could significantly reduce interleukin-6 (IL-6) secretion in K562 cells, indicating a potential anti-inflammatory mechanism alongside their cytotoxic effects .
  • Antimicrobial Screening : In a comparative analysis of various azetidine derivatives, it was found that structural modifications could enhance antimicrobial potency against specific bacterial strains, providing insights into designing more effective agents .

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